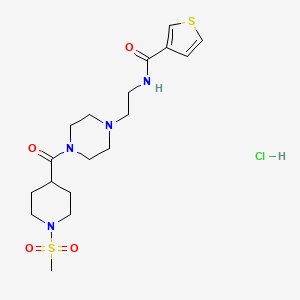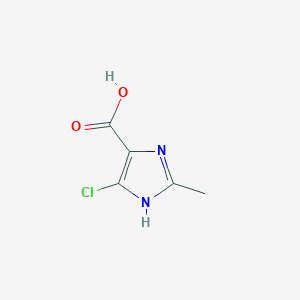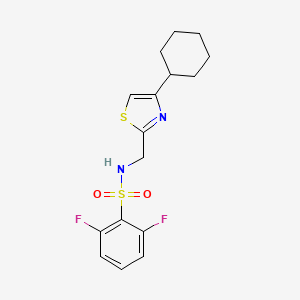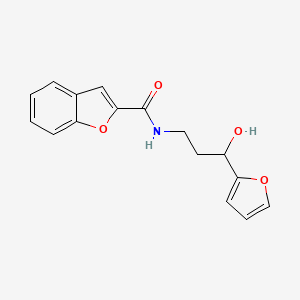
N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of various functional groups such as sulfonamide, piperidine, piperazine, and thiophene moieties. These functional groups are commonly found in compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of appropriate sulfonyl chlorides with other chemical entities to form intermediates, which are then further modified to achieve the desired final product. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent reactions to yield the target compounds . Similarly, novel carboxamide compounds containing piperazine and arylsulfonyl moieties have been synthesized, indicating a multi-step synthetic approach .
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and arylsulfonyl moieties can be elucidated using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of a related compound, N,N'-bis((thiophene-2-carboxamido)propyl)piperazine, was determined by X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Compounds with piperazine and arylsulfonyl moieties can participate in various chemical reactions. The presence of reactive functional groups such as amides, sulfonamides, and thiophenes allows for further chemical modifications, which can be used to fine-tune the biological activity of these molecules. The synthesis of related compounds often involves nucleophilic substitution reactions, coupling reactions, and the use of weak bases and polar aprotic solvents to facilitate the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heterocyclic rings such as piperidine and piperazine contributes to the compounds' polarity and potential for hydrogen bonding, which can affect solubility and bioavailability. The arylsulfonyl group can increase the acidity of adjacent hydrogen atoms, potentially affecting the compound's reactivity. The physical properties, such as solubility, melting point, and stability, are essential for the practical application of these compounds in biological systems .
科学的研究の応用
Enantioselective Catalysis
N-formamides derived from l-Piperazine-2-carboxylic acid have shown high enantioselectivity as Lewis basic catalysts for hydrosilylation reactions. The arene sulfonyl group on N4 is crucial for achieving high enantioselectivity, offering up to 99% yields and up to 97% enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).
Anticholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity. Modifications such as substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhance activity. Compound 21, in particular, was identified as a potent inhibitor of acetylcholinesterase, showing an affinity 18,000 times greater for AChE than for BuChE and marked increases in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).
Antagonist Interaction with CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor. Conformational analysis and molecular modeling suggest that the N1 aromatic ring moiety of this compound plays a significant role in the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. This research provides insights into the molecular interaction of such antagonists with the CB1 receptor (Shim et al., 2002).
Herbicidal and Antifungal Activities
Novel carboxamide compounds containing piperazine and arylsulfonyl moieties have demonstrated favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. Some of these compounds showed superiority over commercial fungicides at specific concentrations, highlighting their potential as new lead inhibitors for further studies in the field of agrochemicals (Wang et al., 2016).
特性
IUPAC Name |
N-[2-[4-(1-methylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S2.ClH/c1-28(25,26)22-6-2-15(3-7-22)18(24)21-11-9-20(10-12-21)8-5-19-17(23)16-4-13-27-14-16;/h4,13-15H,2-3,5-12H2,1H3,(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRAMNJDDSWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)


![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)


![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)